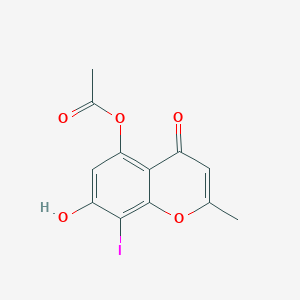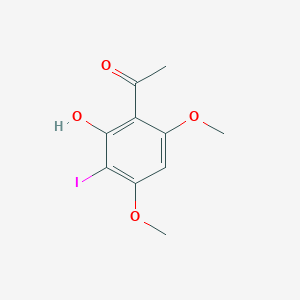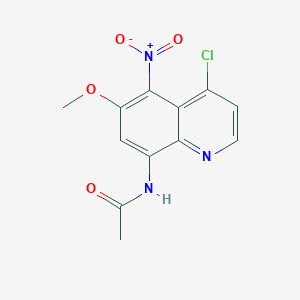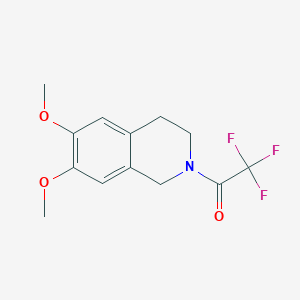![molecular formula C22H26N2O2 B303364 tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate, also known as DMPP, is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research due to its unique properties, including its ability to bind to certain receptors in the brain and its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate involves its binding to nicotinic acetylcholine receptors in the brain. These receptors are ion channels that are activated by the neurotransmitter acetylcholine, which plays a critical role in various physiological processes. By binding to these receptors, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate can modulate their activity and affect the release of other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been shown to enhance cognitive function, improve memory retention, and increase attention span. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate for laboratory experiments is its selectivity for certain nicotinic acetylcholine receptors, which allows researchers to study specific aspects of neuronal function and behavior. However, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate also has some limitations, including its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Studying its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin, and how these interactions may contribute to its overall effects on neuronal function and behavior.
3. Developing new synthesis methods for tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate that are more efficient and scalable, allowing for larger-scale production and more widespread use in scientific research.
4. Exploring the potential use of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate as a tool for studying the structure and function of nicotinic acetylcholine receptors and other ion channels in the brain.
Overall, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
合成法
The synthesis of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate involves a multi-step process that starts with the reaction of tert-butyl 4-chloro-3-nitropyridine-1-carboxylate with 2,5-dimethylpyrrole in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to yield the final product. The synthesis of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
Tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to certain nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has also been investigated as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
製品名 |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-16-10-11-17(2)24(16)20-9-7-6-8-19(20)18-12-14-23(15-13-18)21(25)26-22(3,4)5/h6-15,18H,1-5H3 |
InChIキー |
CLOGJUWMHNOZNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)



![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)


